molecular formula C13H10F5N3 B12240036 N-[(2,4-difluorophenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine

N-[(2,4-difluorophenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B12240036
M. Wt: 303.23 g/mol
InChI Key: PAKJFCHJRVIQLR-UHFFFAOYSA-N
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Description

N-[(2,4-difluorophenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen, and they are found throughout nature in various forms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-difluorophenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for carbon–carbon bond formation and involves the use of boron reagents . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-difluorophenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[(2,4-difluorophenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,4-difluorophenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. For example, pyrimidinamine derivatives are known to act as mitochondrial complex I electron transport inhibitors, which can disrupt cellular respiration and lead to cell death . The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,4-difluorophenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine is unique due to its specific combination of substituents, which can confer distinct chemical and biological properties. Its trifluoromethyl group, for example, can enhance its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H10F5N3

Molecular Weight

303.23 g/mol

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine

InChI

InChI=1S/C13H10F5N3/c1-7-20-11(13(16,17)18)5-12(21-7)19-6-8-2-3-9(14)4-10(8)15/h2-5H,6H2,1H3,(H,19,20,21)

InChI Key

PAKJFCHJRVIQLR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)NCC2=C(C=C(C=C2)F)F)C(F)(F)F

Origin of Product

United States

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